(R)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate
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Overview
Description
®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyethyl group attached to a phenyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-4-(1-amino-2-hydroxyethyl)phenol.
Esterification: The key step involves the esterification of the phenolic hydroxyl group with methyl acetate under acidic or basic conditions. Common reagents used include sulfuric acid or sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate may involve large-scale esterification processes. These processes are optimized for high yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in these interactions, allowing the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-Amino-2-hydroxyethyl)phenol
- N-{4-[(1R)-1-amino-2-hydroxyethyl]phenyl}acetamide
Uniqueness
®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-[4-[(1R)-1-amino-2-hydroxyethyl]phenyl]acetate |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)6-8-2-4-9(5-3-8)10(12)7-13/h2-5,10,13H,6-7,12H2,1H3/t10-/m0/s1 |
InChI Key |
AOYRPQDWGMUXFP-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)CC1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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